3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide 3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 1007187-86-1
VCID: VC6041769
InChI: InChI=1S/C22H16N6OS/c23-12-18(21(29)26-22-25-9-10-30-22)11-19-15-28(14-16-5-2-1-3-6-16)27-20(19)17-7-4-8-24-13-17/h1-11,13,15H,14H2,(H,25,26,29)
SMILES: C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CN=CC=C3)C=C(C#N)C(=O)NC4=NC=CS4
Molecular Formula: C22H16N6OS
Molecular Weight: 412.47

3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide

CAS No.: 1007187-86-1

Cat. No.: VC6041769

Molecular Formula: C22H16N6OS

Molecular Weight: 412.47

* For research use only. Not for human or veterinary use.

3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide - 1007187-86-1

Specification

CAS No. 1007187-86-1
Molecular Formula C22H16N6OS
Molecular Weight 412.47
IUPAC Name 3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide
Standard InChI InChI=1S/C22H16N6OS/c23-12-18(21(29)26-22-25-9-10-30-22)11-19-15-28(14-16-5-2-1-3-6-16)27-20(19)17-7-4-8-24-13-17/h1-11,13,15H,14H2,(H,25,26,29)
Standard InChI Key VJEWECRTGFJONB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CN=CC=C3)C=C(C#N)C(=O)NC4=NC=CS4

Introduction

Chemical Identity and Structural Features

Basic Chemical Properties

The compound’s identity is defined by its International Union of Pure and Applied Chemistry (IUPAC) name: 3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide. Key properties include:

PropertyValue
CAS Registry Number1007187-86-1
Molecular FormulaC₂₂H₁₆N₆OS
Molecular Weight412.47 g/mol
SMILES NotationC1=CC=C(C=C1)CN2C=C(C(=N2)C3=CN=CC=C3)C=C(C#N)C(=O)NC4=NC=CS4
InChI KeyVJEWECRTGFJONB-UHFFFAOYSA-N

The structure integrates a pyrazole ring (positions 1 and 3 substituted with benzyl and pyridinyl groups, respectively) linked to a cyanoacrylamide-thiazole moiety . The planar geometry of the pyridine and thiazole rings suggests potential π-π stacking interactions with biological targets .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide involves multi-step reactions (Figure 1):

  • Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with diketones or alkynones under acidic conditions yields the pyrazole ring.

  • Benzyl and Pyridinyl Substitution: Nucleophilic aromatic substitution or Ullmann coupling introduces the benzyl and pyridinyl groups at positions 1 and 3, respectively .

  • Cyanoacrylamide-Thiazole Conjugation: A Knoevenagel condensation between a cyanoacetamide intermediate and thiazole-2-amine forms the prop-2-enamide bridge .

Key Reaction Conditions:

  • Temperature: 80–120°C

  • Catalysts: Piperidine or acetic acid for Knoevenagel reactions

  • Solvents: Ethanol, dimethylformamide (DMF), or tetrahydrofuran (THF)

Yield Optimization and Challenges

Reported yields for analogous compounds range from 45–65%, with purity >95% after column chromatography . Challenges include:

  • Steric Hindrance: Bulky substituents on the pyrazole ring slow reaction kinetics.

  • Byproduct Formation: Competing side reactions, such as over-alkylation, require careful stoichiometric control.

Biological Activities and Mechanistic Insights

Antimicrobial and Anticancer Activity

Analogous compounds with similar substitution patterns show:

  • Antimicrobial Efficacy: Minimum inhibitory concentrations (MIC) of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Cytotoxicity: IC₅₀ values of 1.5–5 µM in breast cancer (MCF-7) and lung cancer (A549) cell lines.

Comparative Analysis with Structural Analogs

CompoundTarget ActivityIC₅₀/Potency
EVT-2932824YAP1/TAZ-TEAD InhibitionIC₅₀ = 0.7 µM
AKOS034345963EGFR Kinase InhibitionIC₅₀ = 12 nM
This CompoundHypothesized Kinase InhibitionData Pending

The cyanoacrylamide group in this compound may enhance binding affinity compared to non-cyano analogs, as seen in EVT-2932824.

Future Research Directions

  • Target Identification: High-throughput screening against kinase libraries to identify primary targets.

  • ADMET Profiling: Assessment of absorption, distribution, and toxicity in preclinical models.

  • Structural Optimization: Introducing electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .

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